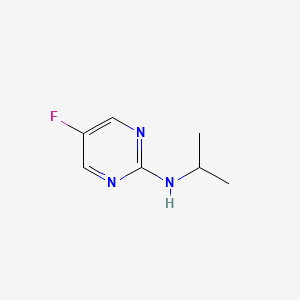

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-N-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFODSSIVKQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634371 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77476-97-2 | |

| Record name | 5-Fluoro-N-(propan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine (CAS No. 77476-97-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine, a key intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for researchers and drug development professionals.

Introduction and Chemical Identity

This compound, identified by the CAS Number 77476-97-2 , is a fluorinated pyrimidine derivative.[1][2] The strategic incorporation of a fluorine atom onto the pyrimidine ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity to biological targets in the final active pharmaceutical ingredient (API). Its primary significance in the pharmaceutical landscape lies in its role as a crucial building block for the synthesis of highly targeted therapeutic agents, most notably in the field of oncology.

The structural features of this compound—a reactive pyrimidine core, a strategically placed fluorine atom, and an isopropyl-amino substituent—make it a versatile synthon for constructing more complex molecular architectures. Understanding its properties and synthesis is paramount for chemists working on the development of next-generation pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and ensuring the quality of the final API. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 77476-97-2 | [1][2] |

| Molecular Formula | C₇H₁₀FN₃ | ChemicalBook |

| Molecular Weight | 155.17 g/mol | ChemicalBook |

| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. Limited solubility in water. | Inferred from synthesis protocols |

| Melting Point | Not explicitly available in public sources. | |

| Boiling Point | Not explicitly available in public sources. |

Synthesis Protocol: A Self-Validating System

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is favored for its high efficiency and selectivity. The protocol described below is designed to be a self-validating system, with clear steps and rationales for each experimental choice.

Reaction Principle

The core of this synthesis is the displacement of a suitable leaving group, typically a halogen, from the 2-position of the 5-fluoropyrimidine ring by isopropylamine. The electron-withdrawing nature of the pyrimidine nitrogens and the fluorine atom activates the ring towards nucleophilic attack, making this reaction highly favorable.

Detailed Experimental Protocol

Reactants:

-

2-Chloro-5-fluoropyrimidine (1 equivalent)

-

Isopropylamine (1.5 - 2.0 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base (2-3 equivalents)

-

Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as the solvent

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoropyrimidine and the chosen anhydrous solvent.

-

Addition of Base: Add the base (anhydrous potassium carbonate or triethylamine) to the flask. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Addition of Nucleophile: Slowly add isopropylamine to the reaction mixture at room temperature. A slight exotherm may be observed. The use of an excess of isopropylamine ensures the complete consumption of the starting material.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically around 80-85 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (e.g., KCl or triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Causality Behind Experimental Choices

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile are preferred as they effectively dissolve the reactants and do not interfere with the nucleophilic substitution reaction.

-

Base: The choice of a non-nucleophilic base is critical to prevent side reactions. Potassium carbonate and triethylamine are commonly used due to their efficacy in scavenging the generated acid without competing with the primary amine nucleophile.

-

Excess Nucleophile: Using a slight excess of isopropylamine helps to ensure the reaction goes to completion in a reasonable timeframe.

Visualization of the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Key Intermediate for Abemaciclib

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of Abemaciclib . Abemaciclib (marketed as Verzenio) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6), which are critical drivers of cell cycle progression.[3] By inhibiting these kinases, Abemaciclib can arrest the growth of cancer cells and is approved for the treatment of certain types of breast cancer.

Role in the Synthesis of Abemaciclib

In the multi-step synthesis of Abemaciclib, this compound serves as a foundational building block. It is typically coupled with another complex heterocyclic fragment through a subsequent nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The isopropylamino group and the fluoro-pyrimidine core of this intermediate are integral parts of the final Abemaciclib molecule, contributing to its binding affinity and overall pharmacological profile.

Signaling Pathway Context

The diagram below illustrates the role of CDK4/6 in the cell cycle and the mechanism of action of Abemaciclib, underscoring the importance of its synthetic precursors like this compound.

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of Abemaciclib.

Conclusion

This compound (CAS No. 77476-97-2) is a fundamentally important intermediate in modern medicinal chemistry. Its well-defined synthesis and strategic structural features have enabled the development of life-saving therapeutics like Abemaciclib. This guide has provided a detailed overview of its properties, a robust and rationalized synthesis protocol, and its critical application in drug discovery. For researchers and scientists in this field, a thorough understanding of such key building blocks is indispensable for the continued innovation of targeted and effective medicines.

References

-

Shi, C., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. Available at: [Link]

Sources

- 1. 5-fluoro-N-propan-2-ylpyrimidin-2-amine | CAS: 77476-97-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. britiscientific.com [britiscientific.com]

A Technical Guide to the Biological Activity of Novel Fluoropyrimidines

Introduction

For over six decades, fluoropyrimidines have been a cornerstone of chemotherapy, beginning with the synthesis of 5-fluorouracil (5-FU) in 1957.[1][2] These antimetabolite agents have demonstrated significant activity against a range of solid tumors, particularly those of the gastrointestinal tract, breast, and head and neck.[3] However, the clinical utility of traditional fluoropyrimidines like 5-FU is often hampered by significant limitations, including a narrow therapeutic index, severe host toxicities, unpredictable oral absorption, and the development of tumor resistance.[3][4]

This has catalyzed a new era of research focused on the rational design of novel fluoropyrimidine derivatives. These next-generation agents aim to enhance therapeutic efficacy and patient safety by improving pharmacokinetic profiles, enabling oral administration, achieving tumor-selective activation, and overcoming established resistance mechanisms.[4][5] This guide provides a comprehensive overview of the biological activities of these novel agents, delving into their core mechanisms of action, the innovative chemical strategies employed in their design, and the robust methodologies used to evaluate their preclinical and clinical potential. We will explore not only their enhanced anticancer properties but also their emerging applications as antiviral and antifungal agents, offering a forward-looking perspective for researchers, scientists, and drug development professionals in the field.

Chapter 1: Core Mechanisms of Fluoropyrimidine Action

The cytotoxic effects of fluoropyrimidines are mediated through the intracellular conversion to several active metabolites that disrupt cellular processes via three principal mechanisms.[6][7] The specific mechanism that predominates can be influenced by the drug's structure, the mode of administration, and the cellular context.[7]

The Canonical Pathway: Thymidylate Synthase (TS) Inhibition

The most well-established mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[4][8]

Upon cellular uptake, 5-FU is anabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[9] FdUMP then forms a stable, covalent ternary complex with TS and its folate cofactor, 5,10-methylenetetrahydrofolate.[4][6] This complex effectively sequesters the enzyme, halting the conversion of deoxyuridine monophosphate (dUMP) to dTMP. The resulting depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically a dramatic increase in the dUTP/dTTP ratio. This imbalance triggers what is known as "thymineless death," characterized by S-phase arrest and the induction of apoptosis.[4][10]

Alternative Cytotoxic Pathways: RNA and DNA Damage

Beyond TS inhibition, fluoropyrimidine metabolites can be incorporated directly into nucleic acids, leading to profound cellular disruption.[6]

-

RNA-Directed Damage : 5-FU can be converted to 5-fluorouridine triphosphate (FUTP).[4] FUTP is then incorporated into various RNA species in place of UTP by RNA polymerases. This fraudulent base incorporation disrupts RNA processing, splicing, and stability, ultimately impairing protein synthesis and contributing to cytotoxicity.[4][6] Bolus administration of 5-FU tends to favor this mechanism of RNA damage.[7]

-

DNA-Directed Damage : The inhibition of TS leads to an accumulation of dUMP, which can be phosphorylated to dUTP. Both dUTP and the 5-FU metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be misincorporated into DNA by DNA polymerases.[6][7] The cell's base excision repair machinery recognizes these aberrant bases and attempts to remove them, leading to DNA strand breaks, genome instability, and cell death.[6] Continuous infusion of 5-FU is thought to favor this DNA-damaging pathway.[7]

Chapter 2: Innovations in Fluoropyrimidine Drug Design

To address the shortcomings of 5-FU, researchers have developed novel fluoropyrimidines with improved pharmacological properties.

Prodrug Strategies for Oral Delivery and Targeted Activation

A major focus has been the development of oral prodrugs that are converted to 5-FU in the body, offering greater patient convenience and more stable plasma concentrations.[3]

-

Capecitabine (Xeloda®) : This oral prodrug undergoes a three-step enzymatic conversion to 5-FU. The final conversion step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often upregulated in tumor tissues, leading to preferential activation of the drug at the tumor site.[9][11]

-

Tegafur : A prodrug that is slowly metabolized to 5-FU by hepatic enzymes.[9] It is often co-administered with other agents to enhance its activity. For example, UFT combines tegafur with uracil, which competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism.[3]

-

S-1 (TS-1) : An oral formulation combining three components: tegafur (the 5-FU prodrug); gimeracil, a potent DPD inhibitor that maintains high 5-FU concentrations; and oteracil potassium, which reduces gastrointestinal toxicity by inhibiting 5-FU phosphorylation in the gut mucosa.[1][2]

Next-Generation Nucleoside Analogs

More recent innovations involve modifying the nucleoside scaffold itself to create agents with distinct mechanisms and improved therapeutic profiles.

-

TAS-102 (Lonsurf®) : This is a combination of trifluridine (TFT) and tipiracil hydrochloride (TPI).[11] TFT is a thymidine analog that, once phosphorylated, is incorporated directly into DNA, causing DNA dysfunction. TPI is a potent inhibitor of thymidine phosphorylase, preventing the rapid degradation of TFT and thus maintaining therapeutic concentrations.[11]

-

NUC-3373 : This compound is a phosphoramidate protide of 5-fluoro-2'-deoxyuridine (FUDR). This ProTide technology is designed to bypass the key resistance mechanisms associated with 5-FU.[4][10] NUC-3373 does not require activation by thymidine kinase and is resistant to degradation. Critically, it generates substantially higher intracellular levels of the active TS inhibitor, FdUMP, compared to equimolar 5-FU, while generating little of the RNA-damaging metabolite FUTP.[4][12] This leads to more potent and selective TS inhibition and DNA-directed damage, with a potentially more favorable safety profile.[10][12]

Chapter 3: Methodologies for Evaluating Biological Activity

A systematic, multi-tiered approach is essential for characterizing the biological activity of novel fluoropyrimidines. The causality behind experimental choices lies in building a comprehensive profile, from broad cytotoxicity to specific molecular interactions.

In Vitro Evaluation Workflow

The initial screening of novel compounds typically follows a cascade designed to efficiently identify promising candidates for further development.

Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)

Rationale: The Sulforhodamine B (SRB) assay is chosen for its reliability and simplicity. It quantifies cell density based on the measurement of total cellular protein content, making it less susceptible to interference from metabolic changes that can affect tetrazolium-based assays (e.g., MTT).[13] This provides a robust measure of cytotoxicity or cytostasis.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the novel fluoropyrimidine compounds. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

-

Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Rationale: Since many fluoropyrimidines function by disrupting DNA synthesis, it is crucial to determine their effect on cell cycle progression. An accumulation of cells in a specific phase (e.g., S-phase) provides strong evidence for a particular mechanism of action, such as the "thymineless death" induced by TS inhibition.[11]

Methodology:

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to vehicle-treated controls.

In Vivo Preclinical Models

Promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy and tolerability in a complex biological system.

Protocol 3: Murine Xenograft Efficacy Study

Rationale: The subcutaneous tumor xenograft model is a standard for evaluating the in vivo antitumor activity of a compound.[14] It allows for the direct measurement of tumor growth over time in response to treatment, providing key data on efficacy.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor cells.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the novel fluoropyrimidine via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule (e.g., daily for 14 days). Include a vehicle control group and a positive control group (e.g., 5-FU or capecitabine).

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration.

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Analyze statistical significance between groups.

Table 1: Representative In Vitro and In Vivo Data for a Novel Fluoropyrimidine

| Compound | Cell Line | IC50 (µM) | Cell Cycle Arrest | Xenograft Model | TGI (%) @ 50 mg/kg |

| 5-FU | HCT116 | 4.5 | S-Phase | HCT116 | 55% |

| SW480 | 7.2 | S-Phase | SW480 | 48% | |

| NUC-3373 | HCT116 | 0.8 | S-Phase | HCT116 | 85%[4][10][12] |

| SW480 | 1.1 | S-Phase | SW480 | 79%[4][10][12] |

Chapter 4: Beyond Anticancer - Emerging Applications

The structural diversity of novel pyrimidine derivatives has led to the discovery of biological activities extending beyond oncology.

Antiviral Activity

The pyrimidine scaffold is a key component in many established antiviral drugs.[15] Recent research has demonstrated that novel fluorinated pyrimidine derivatives possess potent antiviral properties.

-

Mechanism of Action : Antiviral activity often stems from the inhibition of viral-specific enzymes, such as RNA-dependent RNA polymerase or reverse transcriptase.[16] The fluorinated nucleoside analog can act as a chain terminator after being incorporated into the growing viral nucleic acid strand.

-

Spectrum of Activity : Novel pyrimidine compounds have shown efficacy against a wide range of viruses, including human coronavirus (HCoV-229E), influenza virus, herpes viruses, and Human Immunodeficiency Virus (HIV).[17][18] For instance, certain pyrimido[4,5-d]pyrimidines have exhibited remarkable potency against HCoV-229E, highlighting their potential as a framework for developing new anti-coronaviral agents.[17]

Chapter 5: Clinical Considerations and Future Directions

The translation of novel fluoropyrimidines from the lab to the clinic requires careful consideration of pharmacogenomics, resistance, and next-generation delivery strategies.

Pharmacogenomics of Toxicity: The DPYD Case

The clinical use of fluoropyrimidines is critically impacted by the pharmacogenomics of DPD, the enzyme encoded by the DPYD gene, which catabolizes over 80% of administered 5-FU.[9][19]

-

DPD Deficiency : Patients with genetic variants in DPYD that lead to reduced or absent DPD enzyme activity are unable to properly clear the drug.[19] This results in prolonged exposure to high drug concentrations, leading to a significantly increased risk of severe and potentially fatal toxicities, such as neutropenia, mucositis, and diarrhea.[20]

-

Clinical Implementation : Pre-treatment DPYD genotyping is now recommended by clinical bodies to identify at-risk patients.[21] For patients with identified DPYD variants, dose reductions or the selection of an alternative therapy can mitigate the risk of severe adverse events.[22] Novel agents like NUC-3373, which are not catabolized by DPD, may offer a safer alternative for this patient population.[4]

Future Directions

The field continues to evolve, with several exciting strategies poised to further improve fluoropyrimidine therapy.

-

Nanodelivery Systems : Encapsulating fluoropyrimidines in nanoparticles, such as liposomes or solid lipid nanoparticles, can improve drug solubility, prolong circulation time, and enable passive or active targeting to tumor tissues, potentially increasing efficacy while reducing systemic toxicity.[5]

-

Tumor-Targeted Prodrugs : Designing prodrugs that are activated by specific features of the tumor microenvironment (e.g., hypoxia, low pH, or overexpressed enzymes) is a promising strategy to maximize drug delivery to cancer cells while sparing healthy tissue.[5]

Conclusion

Fluoropyrimidines have transitioned from a single, foundational cytotoxic agent into a diverse class of sophisticated therapeutics. The development of oral prodrugs, next-generation nucleoside analogs, and novel chemical scaffolds has significantly expanded their therapeutic potential. By overcoming the limitations of 5-FU, these new agents offer improved safety profiles, enhanced efficacy, and the potential to bypass clinical resistance. The rigorous application of detailed in vitro and in vivo evaluation methodologies is crucial to fully characterize their mechanisms and guide their clinical development. As research continues to explore new applications and innovative delivery strategies, novel fluoropyrimidines are set to remain a vital and evolving component of the therapeutic arsenal against cancer and other challenging diseases.

References

-

Fluoropyrimidine Pathway, Pharmacodynamics. ClinPGx. [Link]

-

PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics. [Link]

-

The Hollow Fibre Assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British Journal of Cancer. [Link]

-

Metabolism and Biological Activity of 5′-Deoxy-5-Fluorouridine, a Novel Fluoropyrimidine. Cancer Research. [Link]

-

In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. Journal of Clinical Medicine. [Link]

-

UFT: Mechanism of Drug Action. ONCOLOGY. [Link]

-

Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. ResearchGate. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]

-

Developments in fluoropyrimidine therapy for gastrointestinal cancer. Current Opinion in Oncology. [Link]

-

In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. MDPI. [Link]

-

Recent Advances in Oral Fluoropyrimidine Therapies. Semantic Scholar. [Link]

-

Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules. [Link]

-

The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. Cancer Chemotherapy and Pharmacology. [Link]

-

The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. PubMed. [Link]

-

Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. MDPI. [Link]

-

Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer. Japanese Dental Science Review. [Link]

-

Fluoropyrimidine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. Indian Journal of Pharmaceutical Sciences. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

-

Transition of fluoropyrimidine related anticancer agents. ResearchGate. [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. [Link]

-

Fluorinated Nucleosides as an Important Class of Anticancer and Antiviral Agents. ResearchGate. [Link]

-

The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. PubMed. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

-

Predicting Fluoropyrimidine Toxicity with DPYD Testing. YouTube. [Link]

-

Real-world Clinical Impact of an In-house Dihydropyrimidine Dehydrogenase (DPYD) Genotyping Test on Fluoropyrimidine Dosing and. ASHP. [Link]

-

Real-world impact of an in-house dihydropyrimidine dehydrogenase (DPYD) genotype test on fluoropyrimidine dosing, toxicities, an. CPIC. [Link]

Sources

- 1. Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Hollow Fibre Assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashp.org [ashp.org]

- 22. cpicpgx.org [cpicpgx.org]

In Silico Target Prediction for (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Technical Guide

Abstract

Introduction: De-orphaning a Novel Compound

The compound (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine represents a common challenge in pharmaceutical research: a synthetically accessible molecule with potential therapeutic value, yet with an unknown mechanism of action. The process of identifying its biological target(s), often termed "target de-orphanization," is critical for advancing it through the drug development pipeline. Traditional experimental approaches to target identification can be both time-consuming and costly. In silico methods, however, offer a rapid and cost-effective means to generate high-probability hypotheses, thereby focusing experimental efforts on the most promising avenues.[1]

The core of in silico target prediction lies in two complementary philosophies: guilt-by-association through ligand similarity (ligand-based methods) and the physical interaction potential with known protein structures (structure-based methods).[2][3][4] This guide will systematically explore both, creating a comprehensive workflow for the characterization of our query compound.

Ligand-Based Target Prediction: Leveraging Collective Chemical Knowledge

Ligand-based methods operate on the fundamental principle of chemical similarity: structurally similar molecules are likely to exhibit similar biological activities.[3] This approach is particularly valuable when the three-dimensional structure of potential targets is unknown.

Chemical Similarity Searching

The initial and most straightforward step is to search vast chemical databases for molecules structurally similar to this compound and to examine their documented biological activities.

Protocol 1: 2D Similarity Search in Public Databases

-

Query Representation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Database Selection: Utilize large-scale, publicly accessible databases such as PubChem and ChEMBL.[1][5][6]

-

Search Execution:

-

PubChem: Navigate to the PubChem homepage and input the SMILES string into the search bar. Select the "Substance" or "Compound" database and initiate the search. From the results page for the query compound, select "Substances and Compounds" and then "Find Similar Structures."[7]

-

ChEMBL: Access the ChEMBL database interface. Use the "Similarity Search" functionality, inputting the SMILES string and selecting a similarity threshold (e.g., Tanimoto coefficient > 0.85).[8]

-

-

Data Analysis: Scrutinize the search results for compounds with known biological targets. Pay close attention to annotated bioactivities, assay details, and potency values (e.g., IC50, Ki).

Rationale and Insights:

This initial screen provides a broad overview of the chemical space surrounding our query molecule. The 5-fluoropyrimidine scaffold is a common feature in many bioactive compounds, particularly in oncology and immunology. Our search is likely to reveal analogs that target protein kinases, a class of enzymes frequently implicated in disease pathogenesis. For instance, compounds containing a 5-fluoropyrimidine core have been identified as inhibitors of Cyclin-Dependent Kinases (CDK4/6) and Heat Shock Protein 90 (HSP90).[9][10]

| Parameter | PubChem | ChEMBL |

| Database Size | Over 115 million compounds | Over 2.8 million distinct compounds with bioactivity data |

| Primary Data | Chemical structures, properties, patents, literature | Curated bioactivity data from medicinal chemistry literature |

| Similarity Metric | Tanimoto, based on PubChem fingerprints | Tanimoto, based on Morgan fingerprints |

Table 1: Comparison of Key Public Chemical Databases for Similarity Searching.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity.[11][12] Ligand-based pharmacophore modeling involves identifying a common 3D arrangement of these features from a set of known active molecules.[12]

Protocol 2: Ligand-Based Pharmacophore Model Generation

-

Active Ligand Set Compilation: From the similarity search results, select a diverse set of 5-10 structurally related compounds with confirmed activity against a common target.

-

Conformational Analysis: Generate a representative set of low-energy 3D conformers for each active ligand.

-

Feature Identification: Identify key pharmacophoric features for each molecule, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Pharmacophore Generation: Align the active ligands and identify the common spatial arrangement of pharmacophoric features. This consensus model represents the key interactions required for binding to the putative target.

-

Model Validation: Assess the quality of the generated pharmacophore by its ability to distinguish known active compounds from inactive ones (decoys).

Causality and Self-Validation:

A robust pharmacophore model should not only align the known actives but also provide a structural hypothesis for their activity. The features identified should be chemically sensible and suggest specific interactions with a biological target (e.g., a hydrogen bond donor on the ligand interacting with a carbonyl oxygen on the protein backbone).

Caption: Structure-Based Reverse Docking Workflow.

Integrated Analysis and Hypothesis Generation

The true power of in silico target prediction comes from the integration of multiple lines of computational evidence. A compelling target hypothesis is one that is supported by both ligand- and structure-based approaches.

For this compound, if the similarity search reveals a cluster of known CDK4/6 inhibitors, and reverse docking independently shows a high predicted affinity and a plausible binding mode for this kinase family, then CDK4/6 emerges as a high-priority target for experimental validation.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the in silico target prediction for this compound. By employing a multi-faceted strategy that combines chemical similarity searching, pharmacophore modeling, and reverse docking, we can generate a well-supported, testable hypothesis regarding the compound's mechanism of action.

It is crucial to remember that in silico predictions are not a substitute for experimental validation. The ultimate goal of this workflow is to guide and prioritize wet lab experiments, such as enzymatic assays and cell-based assays, to confirm the predicted targets and elucidate the biological activity of the compound. The iterative cycle of computational prediction and experimental feedback is the cornerstone of modern, efficient drug discovery.

References

-

Chen, H., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

-

Dandekar, T., et al. (2020). In Silico Methods for Identification of Potential Therapeutic Targets. International Journal of Molecular Sciences, 21(11), 3878. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 21, 2026, from [Link]

-

Srivastava, H. K., et al. (2025). Pharmacophore modeling in drug design. Methods in Molecular Biology. [Link]

-

Peters, J.-U. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Patsnap. (2025). What is pharmacophore modeling and its applications? Retrieved January 21, 2026, from [Link]

-

Lin, H.-Y., et al. (2020). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. European Journal of Medicinal Chemistry, 203, 112540. [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Retrieved January 21, 2026, from [Link]

-

Rifai, E. A., et al. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 21(5), 1666-1679. [Link]

-

Spiliotopoulos, D., et al. (2016). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 21(10), 1339. [Link]

-

A.P. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved January 21, 2026, from [Link]

-

Singh, D. B., & Kumar, V. (2021). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5), bbab143. [Link]

-

PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved January 21, 2026, from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 21, 2026, from [Link]

-

Liu, T., et al. (2023). In silico methods for drug-target interaction prediction. Acta Pharmaceutica Sinica B, 13(12), 4949-4970. [Link]

-

ChemMine Tools. (n.d.). Structural Similarity Search. Retrieved January 21, 2026, from [Link]

-

MetwareBio. (n.d.). Proteomics Databases: UniProt, PDB, and Other Must Know Resources. Retrieved January 21, 2026, from [Link]

-

Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515-6527. [Link]

-

Schrödinger. (n.d.). Structure Prediction & Target Enablement. Retrieved January 21, 2026, from [Link]

-

Sekyere, E. O., & Asante, L. A. (2018). In silico methods for identification of potential therapeutic targets. Computational Biology and Chemistry, 75, 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Kar, G., et al. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 18(11), 1221-1232. [Link]

-

MultiDock Screening Tool. (2022, July 8). Reverse docking demonstration [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2019, June 5). Comparing and Searching Chemical Entities. [Link]

-

Reymond, J.-L., et al. (2019). PubChem and ChEMBL beyond Lipinski. ChemRxiv. [Link]

-

Miura, K., et al. (2018). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 10(4), 108. [Link]

-

PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics. Retrieved January 21, 2026, from [Link]

-

Méndez-Luna, D., et al. (2022). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2497, 219-234. [Link]

-

MajidAli2020. (2023, February 10). Ligand-based drug targets & activity prediction tools/online servers [Video]. YouTube. [Link]

-

European Bioinformatics Institute. (n.d.). ChEMBL. Retrieved January 21, 2026, from [Link]

-

Rowan Scientific. (n.d.). Structure-Based Drug Design. Retrieved January 21, 2026, from [Link]

-

Overington, J. (2013). Ligand-based target prediction. [Link]

-

The UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523-D531. [Link]

-

Wang, J., et al. (2021). Ligand-based approach for predicting drug targets and for virtual screening against COVID-19. Briefings in Bioinformatics, 22(5), bbab145. [Link]

-

Drug Discovery News. (2023). The power of structure-based drug design. Retrieved January 21, 2026, from [Link]

-

Patsnap. (2024). Reverse docking: Significance and symbolism. Retrieved January 21, 2026, from [Link]

-

Wang, Y., et al. (2015). Predicting target-ligand interactions using protein ligand-binding site and ligand substructures. BMC Bioinformatics, 16(1), 19. [Link]

-

UniProt Consortium. (n.d.). UniProt. Retrieved January 21, 2026, from [Link]

-

Korb, O., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. bioRxiv. [Link]

-

Optibrium. (n.d.). Leveraging structure-based and ligand-based techniques in drug discovery. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2020). Developing a Kinase-Specific Target Selection Method Using a Structure-Based Machine Learning Approach. Retrieved January 21, 2026, from [Link]

-

Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Retrieved January 21, 2026, from [Link]

-

UniProt. (n.d.). PDB | Cross-referenced databases. Retrieved January 21, 2026, from [Link]

-

Google DeepMind. (n.d.). AlphaFold Server. Retrieved January 21, 2026, from [Link]

-

2a biotech. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

- 1. ChEMBL - ChEMBL [ebi.ac.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 5-Fluoropyrimidine | C4H3FN2 | CID 69605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-Fluoro-2-pyridinyl)pyrimidin-2-amine | C9H7FN4 | CID 170736032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abemaciclib Impurity 14 | SynZeal [synzeal.com]

- 12. This compound | 77476-97-2 [chemicalbook.com]

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine: A Mechanistic Hypothesis and Technical Guide for Target Deconvolution

Abstract

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel small molecule, (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine. Based on a comprehensive analysis of its core structural motifs—a 5-fluoropyrimidine ring and a 2-aminopyrimidine scaffold—we hypothesize two primary, distinct mechanisms: 1) action as an antimetabolite through inhibition of pyrimidine biosynthesis , and 2) function as a competitive inhibitor of protein kinases . This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the biological activity of this compound. We present detailed experimental protocols, from initial cell-based screening to specific enzymatic and molecular assays, designed to systematically investigate each hypothesis. Furthermore, this guide includes data presentation frameworks and conceptual diagrams to aid in experimental design and interpretation, grounding all proposed methodologies in established scientific principles and authoritative references.

Introduction: Deconstructing this compound

The compound this compound is a synthetic molecule featuring two key pharmacophores that are well-documented in medicinal chemistry and chemical biology.[1][2] Its structure invites a logical, hypothesis-driven investigation into its mechanism of action.

-

The 5-Fluoropyrimidine Core: This moiety is the hallmark of a class of widely used antimetabolite drugs, most notably 5-fluorouracil (5-FU).[3][4] Fluoropyrimidines can interfere with DNA and RNA synthesis, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells.[5][6] The fluorine atom at the 5-position is critical; it blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis catalyzed by thymidylate synthase (TYMS).[5]

-

The 2-Aminopyrimidine Scaffold: This structure is a privileged scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[7][8][9] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are adept at forming hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, enabling competitive inhibition.[10][11] A vast number of clinical and pre-clinical kinase inhibitors are built upon this core structure.[12][13]

Given these structural precedents, two compelling and testable hypotheses emerge for the mechanism of action of this compound.

Hypothesis 1: Antimetabolite Activity via Pyrimidine Biosynthesis Inhibition

The primary hypothesis posits that this compound functions as an antimetabolite. This mechanism would likely involve intracellular conversion to a fraudulent nucleotide that subsequently inhibits key enzymes in the pyrimidine synthesis pathway or is incorporated into nucleic acids, leading to cellular dysfunction and apoptosis.[4]

Proposed Signaling Pathway and Point of Intervention

The canonical mechanism of 5-FU involves its anabolism to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TYMS) and the cofactor 5,10-methylenetetrahydrofolate.[6] This action depletes the cellular pool of dTMP, a necessary precursor for DNA synthesis.[5] Additionally, metabolites like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, disrupting their normal function.[6][14] We hypothesize that this compound could be similarly metabolized to inhibit TYMS or other enzymes in this pathway.

Diagram 1: Hypothesized Antimetabolite Mechanism

Caption: Hypothesized inhibition of Thymidylate Synthase (TYMS).

Experimental Validation Protocol: Antimetabolite Hypothesis

A tiered approach is recommended to systematically test this hypothesis.

2.2.1. Tier 1: Cellular Phenotype Assessment

Objective: To determine if the compound's cytotoxicity is consistent with an antimetabolite mechanism.

Methodology:

-

Cell Line Selection: Utilize a panel of cancer cell lines with varying proliferation rates (e.g., HCT116, A549, MCF-7) and a non-cancerous, rapidly dividing cell line (e.g., human fibroblasts).

-

Cytotoxicity Assay:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include 5-FU as a positive control and DMSO as a vehicle control.

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Nucleoside Rescue Assay:

-

Co-treat cells with the IC50 concentration of the test compound and an excess of exogenous thymidine (e.g., 10 µM).

-

If the compound's primary mechanism is the inhibition of de novo thymidylate synthesis, the addition of thymidine should rescue the cells from cytotoxicity.[15]

-

Assess viability after 72 hours and compare to cells treated with the compound alone.

-

Expected Outcome & Interpretation:

| Condition | Expected Viability | Interpretation |

| Compound Alone | ~50% (at IC50) | Establishes baseline cytotoxicity. |

| Compound + Thymidine | > 80% | Strong evidence for TYMS inhibition or disruption of the de novo pyrimidine pathway. |

| Compound + Thymidine | ~50% | Suggests the mechanism is likely independent of TYMS inhibition (e.g., RNA/DNA incorporation, kinase inhibition). |

2.2.2. Tier 2: Direct Enzyme Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound or its metabolites against TYMS.

Methodology:

-

Metabolite Synthesis/Isolation (if necessary): Since the parent compound may not be the active inhibitor, in vitro metabolism using liver microsomes or chemical synthesis of the putative phosphorylated metabolite may be required.

-

TYMS Enzymatic Assay:

-

Utilize a commercially available TYMS activity assay kit (e.g., spectrophotometric assay measuring the conversion of dUMP and N5,N10-methylenetetrahydrofolate to dTMP and dihydrofolate).

-

Incubate recombinant human TYMS enzyme with varying concentrations of the test compound (or its metabolite).

-

Measure the rate of reaction and calculate the IC50 value for enzyme inhibition.

-

Hypothesis 2: Protein Kinase Inhibition

The 2-aminopyrimidine scaffold strongly suggests that this compound could function as an ATP-competitive kinase inhibitor.[8] This class of drugs has seen tremendous success in oncology and immunology.[9] The specific kinase(s) targeted would depend on the overall shape and electrostatic properties of the molecule, which dictate its fit within the ATP-binding pocket of different kinases.

Proposed Mechanism of Action

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. As an ATP-competitive inhibitor, the compound would bind to the ATP pocket of a kinase, preventing ATP from binding and thereby blocking the downstream signaling cascade. This can halt processes like cell proliferation, survival, and migration that are often dysregulated in diseases like cancer.[7]

Diagram 2: Hypothesized Kinase Inhibition Mechanism

Caption: Competitive inhibition of ATP binding to a protein kinase.

Experimental Validation Protocol: Kinase Inhibitor Hypothesis

A broad-to-specific screening funnel is the most efficient way to identify potential kinase targets.

3.2.1. Tier 1: Broad Kinome Profiling

Objective: To screen the compound against a large panel of kinases to identify potential targets and assess selectivity.

Methodology:

-

Kinome Scan: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot).

-

Assay Conditions: Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred recombinant human kinases.

-

Data Analysis: The results are usually reported as "% Inhibition" or "Kd" (dissociation constant). Identify "hits"—kinases that are significantly inhibited by the compound. A common threshold is >90% inhibition at 1 µM.

3.2.2. Tier 2: Hit Validation and Cellular Target Engagement

Objective: To confirm the direct inhibition of primary hits and determine if the compound engages these targets in a cellular context.

Methodology:

-

Dose-Response Enzymatic Assays: For the top 3-5 kinase hits from the kinome scan, perform in-house or outsourced IC50 determinations using purified recombinant enzymes. This confirms the potency of inhibition.

-

Western Blot Analysis of Phospho-Substrates:

-

Select cell lines known to have active signaling pathways mediated by the identified hit kinases.

-

Treat the cells with a dose-range of the compound for a short period (e.g., 1-4 hours).

-

Lyse the cells and perform Western blotting to detect the phosphorylation status of a known direct substrate of the target kinase. A potent inhibitor should decrease the level of the phosphorylated substrate without affecting the total protein level.

-

-

Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Treat intact cells with the compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Analyze the soluble fraction by Western blot for the target kinase. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding.

-

Diagram 3: Experimental Workflow for Target Deconvolution

Caption: A parallel workflow to test the two primary hypotheses.

Conclusion and Forward Path

The structural features of this compound provide a strong rationale for two distinct and well-characterized mechanisms of action: antimetabolite activity and protein kinase inhibition. The experimental framework outlined in this guide provides a systematic, efficient, and scientifically rigorous path to deconvolute its true biological function. By employing a parallel testing strategy, researchers can quickly triage these primary hypotheses. A positive result in the nucleoside rescue assay would strongly favor the antimetabolite hypothesis, while identification of potent kinase hits in a broad screen would direct efforts toward the kinase inhibitor path. The elucidation of its mechanism is the critical next step in determining the potential therapeutic utility of this compound.

References

- Taylor & Francis Online. (n.d.). Thyroid eye disease: revolutionizing treatment with IGF-1 receptor targeted therapy.

- National Center for Biotechnology Information. (n.d.). Teprotumumab. PubChem.

- National Center for Biotechnology Information. (2022, October 1). Teprotumumab. StatPearls.

- CancerNetwork. (2000, October 1). UFT: Mechanism of Drug Action.

- Oxford Academic. (2021, November 12). Inhibition of TSH/IGF-1 Receptor Crosstalk by Teprotumumab as a Treatment Modality of Thyroid Eye Disease. The Journal of Clinical Endocrinology & Metabolism.

- Unknown Source. (n.d.).

- Oxford Academic. (n.d.). Mechanisms in Thyroid Eye Disease: The TSH Receptor Interacts Directly With the IGF-1 Receptor.

- ResearchGate. (2025, September 14). Teprotumumab in the management of thyroid eye disease mechanistic insights and adverse reactions: a comprehensive review.

- ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics.

- MDPI. (n.d.). Lessons Learned from Targeting IGF-I Receptor in Thyroid-Associated Ophthalmopathy.

- National Center for Biotechnology Information. (n.d.). It Takes Two to Tango: IGF-I and TSH Receptors in Thyroid Eye Disease. PubMed Central.

- YouTube. (2025, May 28). How Does Teprotumumab (Tepezza) Work for TED?

- National Center for Biotechnology Information. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed.

- National Center for Biotechnology Information. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC.

- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.

- I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity.

- Benchchem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery.

- ResearchGate. (n.d.). Derivatives of 2-aminopyrimidine.

- National Center for Biotechnology Information. (n.d.). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC.

- ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacokinetics.

- Benchchem. (2025). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Ethyl-2-Pyrimidinyl Cyanamide Analogs as Kinase Inhibitors.

- ACS Publications. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.

- ResearchGate. (2025, August 9). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.

- National Center for Biotechnology Information. (2019, September 15). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. PubMed.

- National Center for Biotechnology Information. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.

- National Center for Biotechnology Information. (2025, January). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.

- National Center for Biotechnology Information. (1982, August). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. PubMed.

- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.

- National Center for Biotechnology Information. (2020, October 1). Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells. PubMed.

- Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine.

- ChemicalBook. (2022, December 30). This compound.

- Benchchem. (n.d.). 5-Fluoropyrimidin-2-amine.

Sources

- 1. This compound | 77476-97-2 [chemicalbook.com]

- 2. 5-Fluoropyrimidin-2-amine|CAS 1683-85-8|RUO [benchchem.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (5-Fluoro-pyrimidin-2-yl)-isopropyl-amine

Introduction: Unveiling the Molecular Identity

(5-Fluoro-pyrimidin-2-yl)-isopropyl-amine is a fluorinated heterocyclic amine that represents a key structural motif in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity. The precise characterization of such compounds is paramount, forming the bedrock of reproducible scientific research and development.

This guide provides an in-depth analysis of the core spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as applied to the structural elucidation of this compound. We will not only present the predicted data but also delve into the causality behind the experimental design and the logic of spectral interpretation, equipping the reader with a practical framework for the analysis of novel fluorinated molecules.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's spectroscopic signature begins with its fundamental properties.

-

Chemical Structure:

-

Key Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can assemble a detailed molecular map. For a fluorinated compound, ¹⁹F NMR provides a particularly sensitive and direct window into the local electronic environment of the fluorine atom.[5][6]

Rationale and Experimental Protocol

The choice of NMR experiments and parameters is dictated by the need to unambiguously resolve every unique proton, carbon, and fluorine signal. A standard suite of experiments provides a comprehensive dataset for structural confirmation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H observation, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon, simplifying the spectrum.

-

A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to generate the final spectra.

Diagram: NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted NMR data for this compound. Chemical shifts (δ) are given in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: Predicted ¹H NMR Data

| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Pyrimidine-H | H-4, H-6 | ~8.2-8.5 | Doublet | 2H | ³J(H,F) ≈ 3-5 Hz | Protons on the electron-deficient pyrimidine ring are significantly deshielded. They appear as a doublet due to coupling with the fluorine at C-5. |

| Isopropyl-CH | H-a | ~4.0-4.3 | Septet | 1H | ³J(H,H) ≈ 6-7 Hz | The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its proximity to the electronegative amine and pyrimidine ring shifts it downfield. |

| Amine-NH | NH | ~5.0-6.0 | Broad Singlet | 1H | - | The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal and may couple with the isopropyl CH proton. |

| Isopropyl-CH₃ | H-b | ~1.2-1.4 | Doublet | 6H | ³J(H,H) ≈ 6-7 Hz | The six methyl protons are equivalent and are split into a doublet by the single methine proton. This is a characteristic pattern for an isopropyl group.[9] |

Table 2: Predicted ¹³C NMR Data

| Carbon | Label | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) | Rationale |

| Pyrimidine-C2 | C-2 | ~160-162 | d | ²J(C,F) ≈ 15-20 Hz | Carbon attached to two nitrogen atoms is significantly deshielded. It will exhibit coupling to the fluorine two bonds away. |

| Pyrimidine-C4,C6 | C-4, C-6 | ~155-158 | d | ²J(C,F) ≈ 20-25 Hz | These equivalent carbons are attached to nitrogen and adjacent to the fluorinated carbon, resulting in a downfield shift and coupling to fluorine. |

| Pyrimidine-C5 | C-5 | ~145-150 | d | ¹J(C,F) ≈ 220-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant, a hallmark of fluorinated compounds. |

| Isopropyl-CH | C-a | ~45-48 | s | - | The aliphatic methine carbon is shifted downfield by the attached nitrogen atom. |

| Isopropyl-CH₃ | C-b | ~22-24 | s | - | The methyl carbons appear in the typical aliphatic region. |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Pyrimidine-F | ~ -160 to -170 | Triplet | ³J(F,H) ≈ 3-5 Hz | The chemical shift is typical for fluorine on an aromatic heterocyclic ring. It is coupled to the two equivalent protons at C-4 and C-6, resulting in a triplet. |

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern upon ionization. This pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure.

Rationale and Experimental Protocol

Electron Ionization (EI) is a robust and common method for the analysis of relatively small, volatile organic molecules. The high energy used (70 eV) induces reproducible fragmentation, which is essential for structural elucidation and library matching.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (standardized at 70 eV). This process ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M⁺•).[10]

-

Fragmentation: The excess energy in the molecular ion causes it to break apart into smaller, characteristic fragment ions.[10]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions, generating a mass spectrum that plots ion abundance versus m/z.

Diagram: Predicted EI-MS Fragmentation of this compound

Caption: Predicted fragmentation pathway in EI-MS.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a clear molecular ion peak and several key fragment ions that confirm its structure.

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Proposed Ion | Formula | Rationale |

| 155 | [M]⁺• | [C₇H₁₀FN₃]⁺• | Molecular Ion: The peak corresponding to the intact molecule minus one electron. Its presence confirms the molecular weight. |

| 140 | [M - CH₃]⁺ | [C₆H₇FN₃]⁺ | Base Peak (Predicted): This highly stable ion results from alpha-cleavage, a characteristic fragmentation pathway for amines where the C-C bond adjacent to the nitrogen is broken.[11][12] The loss of a methyl radical (•CH₃, 15 Da) is highly favored.[13] |

| 113 | [C₅H₄FN₂]⁺ | [C₅H₄FN₂]⁺ | Ring Fragment: This ion likely arises from the subsequent loss of ethene (C₂H₄, 28 Da) from the m/z 140 fragment, indicating the breakdown of the isopropyl side chain. |

| 86 | [C₄H₃FN]⁺ | [C₄H₃FN]⁺ | Further fragmentation of the pyrimidine ring itself, a common process for such heterocyclic systems.[14] |

Conclusion: A Self-Validating Spectroscopic Profile

The combined application of NMR spectroscopy and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound.

-

MS confirms the molecular formula (C₇H₁₀FN₃) through the molecular ion peak at m/z 155.

-

¹H and ¹³C NMR confirm the carbon-hydrogen framework , identifying the distinct pyrimidine and isopropyl moieties through characteristic chemical shifts and coupling patterns.

-

¹⁹F NMR provides unambiguous evidence for the presence and electronic environment of the fluorine atom.

-

MS fragmentation patterns corroborate the structure proposed by NMR, with the key alpha-cleavage fragment at m/z 140 confirming the N-isopropyl substitution.

This guide outlines the expected spectroscopic data and the underlying principles for their acquisition and interpretation. This integrated approach ensures high confidence in the molecular structure, a critical requirement for any research or development endeavor.

References

-

Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Veeprho. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOL-6-YL)-N-(5-(1-PIPERAZINYLMETHYL)-2-PYRIDYL)PYRIMIDIN-2-AMINE. Retrieved from [Link]

-

Briti Scientific. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-(piperazin-1-ylmethyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

-

Sorensen, T. S. (1968). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. Available at: [Link]

-

Nia Innovation. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-FLUOROPYRIMIDINE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)-N-(5-((4-nitrosopiperazin-1-yl)methyl)pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Hocek, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research. Available at: [Link]

-

Kuprov, I., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available at: [Link]

-

Olah, G. A., Prakash, S. G. K., & Rasul, G. (n.d.). Calculated and experimental 13C NMR chemical shifts. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

LookChem. (n.d.). Hunan Longxianng Runhui Trading Co.,Ltd. Retrieved from [Link]

-

Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine. Retrieved from [Link]

-

University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]

-

ResearchGate. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-